苯甲酰氧丙基三甲氧基硅烷

描述

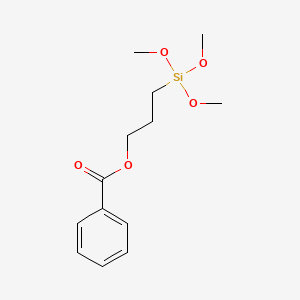

Benzoyloxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H20O5Si . It contains a total of 39 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 5 Oxygen atoms . The molecule consists of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Synthesis Analysis

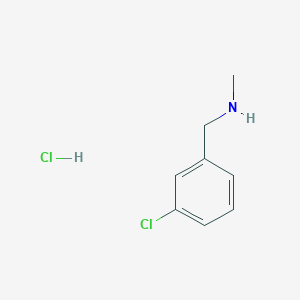

The synthesis of Benzoyloxypropyltrimethoxysilane involves a reaction with sodium benzoate and γ-chloropropyltrimethoxysilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a phase-transfer catalyst . The reaction is carried out in toluene at 120°C for 3 hours . The product is then separated by adding water and purified by evaporating an organic layer via distillation in vacuum . The final product is confirmed by gas chromatography analysis .

Molecular Structure Analysis

The molecular structure of Benzoyloxypropyltrimethoxysilane is characterized by a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Chemical Reactions Analysis

Benzoyloxypropyltrimethoxysilane has been used in the functionalization of halloysite nanoclay, which was then incorporated into a polymer matrix via melt extrusion . The silanization process was confirmed to have taken place with an approximate reaction yield of 5% .

Physical And Chemical Properties Analysis

Benzoyloxypropyltrimethoxysilane is a liquid substance . It appears as a clear, straw-colored liquid with a mild odor . The molecular mass of Benzoyloxypropyltrimethoxysilane is 284.38 g/mol .

科学研究应用

聚合物合成与改性

苯甲酰氧丙基三甲氧基硅烷用于聚合物的合成,它作为交联剂来修饰聚合物链。 这种修饰可以增强聚合物的性能,例如提高热稳定性、机械强度和化学抗性 . 该化合物在氢硅化反应中特别有用,氢硅化反应是生产高产率和立体选择性的功能性硅烷和硅氧烷的关键 .

生物医学应用

在生物医学领域,苯甲酰氧丙基三甲氧基硅烷有助于生物医学聚合物的开发。 这些聚合物在治疗药物递送、疾病检测和诊断、生物传感、再生医学和疾病治疗中都有应用 . 该化合物能够在表面形成生物相容性涂层,使其在创建具有改进性能和寿命的医疗器械和植入物方面具有价值 .

表面功能化

该化合物在表面功能化技术中发挥着重要作用,它用于修饰材料的表面特性。 这包括创建疏水或亲水表面,可以应用于各种行业,包括纺织品、电子和汽车制造 .

粘合剂和密封剂

苯甲酰氧丙基三甲氧基硅烷是粘合剂和密封剂配方中的关键成分。 它提供了增强的粘合性能,特别是在硅基产品中,并提高了粘合剂或密封剂的耐用性和耐环境性 .

涂料和油漆

该化合物也用于涂料和油漆的生产。 它有助于改善涂层对基材的附着力,并赋予额外的特性,如抗紫外线、水和化学品 .

复合材料

在复合材料生产中,苯甲酰氧丙基三甲氧基硅烷用于处理填料和增强材料。 这种处理改善了填料与聚合物基体的相容性,从而使复合材料具有更好的机械性能和耐用性 .

安全和危害

Benzoyloxypropyltrimethoxysilane is classified as an eye irritant (Eye Irrit. 2A, H319) according to GHS-US classification . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this substance . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

属性

IUPAC Name |

3-trimethoxysilylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWOBSAALCFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504116 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-02-6 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?

A1: Benzoyloxypropyltrimethoxysilane acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。